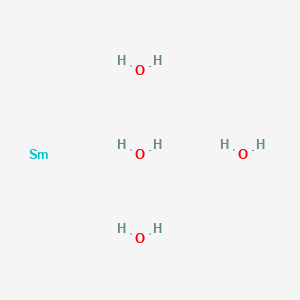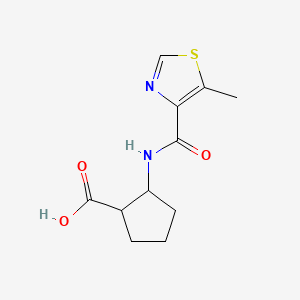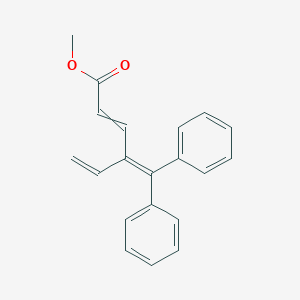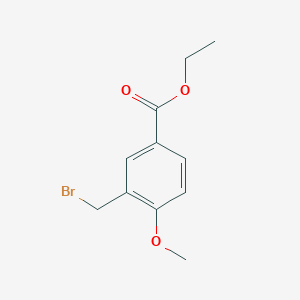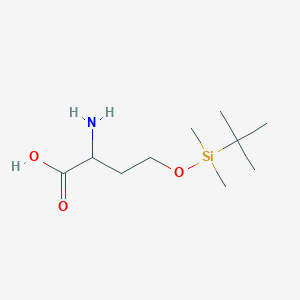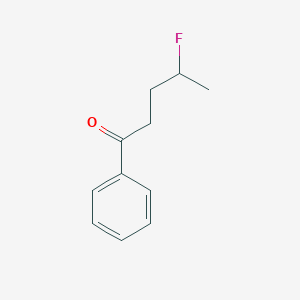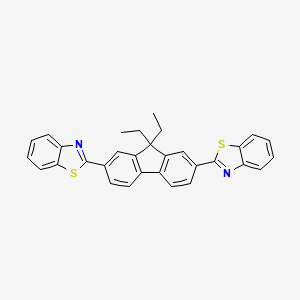![molecular formula C28H29NO5 B12514447 6-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B12514447.png)
6-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a benzyloxy group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a hexanoic acid backbone. This compound is primarily used in peptide synthesis as a building block due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the hexanoic acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction. The protected amino acid is reacted with benzyl bromide in the presence of a base like potassium carbonate.
Deprotection and purification: The final compound is obtained by deprotecting the Fmoc group using a base such as piperidine, followed by purification through techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.
Quality control: The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反応の分析
Types of Reactions
6-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride is used under anhydrous conditions.
Substitution: Bases like piperidine or triethylamine are used to facilitate the substitution reactions.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Hexanol derivative.
Substitution: Various substituted amino acids depending on the reagents used.
科学的研究の応用
6-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid has several scientific research applications:
Peptide synthesis: It is used as a building block in the synthesis of peptides due to its stability and ease of incorporation.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other biomolecules.
Medicinal chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Material science: The compound is used in the synthesis of peptide-based materials with unique properties.
作用機序
The mechanism of action of 6-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid involves its incorporation into peptides. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once the desired peptide sequence is synthesized, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions.
類似化合物との比較
Similar Compounds
6-(benzyloxy)-2-{[(tert-butoxycarbonyl)amino]hexanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
6-(benzyloxy)-2-{[(carbobenzyloxy)amino]hexanoic acid: Similar structure but with a carbobenzyloxy (Cbz) protecting group instead of Fmoc.
Uniqueness
6-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid is unique due to the presence of the Fmoc protecting group, which provides greater stability and ease of removal compared to other protecting groups like Boc and Cbz. This makes it particularly useful in peptide synthesis where selective deprotection is required.
特性
分子式 |
C28H29NO5 |
|---|---|
分子量 |
459.5 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylmethoxyhexanoic acid |
InChI |
InChI=1S/C28H29NO5/c30-27(31)26(16-8-9-17-33-18-20-10-2-1-3-11-20)29-28(32)34-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,29,32)(H,30,31) |
InChIキー |
KMQPPEZRVRMLME-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


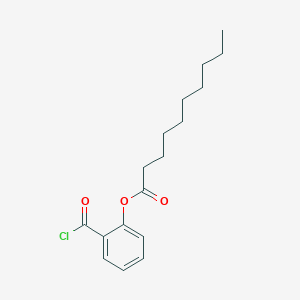

![N-(4-{2-[4-(2-{4-[bis(4-methoxyphenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-4-methoxy-N-(4-methoxyphenyl)aniline](/img/structure/B12514385.png)
![1H-Indole-1-acetamide, N-(5-chloro-2-pyridinyl)-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-](/img/structure/B12514393.png)
